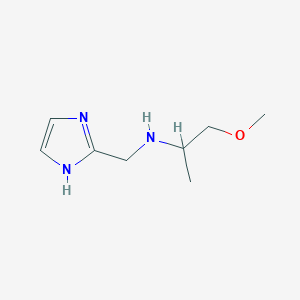

(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine

CAS No.:

Cat. No.: VC17768388

Molecular Formula: C8H15N3O

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3O |

|---|---|

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | N-(1H-imidazol-2-ylmethyl)-1-methoxypropan-2-amine |

| Standard InChI | InChI=1S/C8H15N3O/c1-7(6-12-2)11-5-8-9-3-4-10-8/h3-4,7,11H,5-6H2,1-2H3,(H,9,10) |

| Standard InChI Key | UPURQQZZGDTHDL-UHFFFAOYSA-N |

| Canonical SMILES | CC(COC)NCC1=NC=CN1 |

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound consists of a 1H-imidazole core linked via a methylene bridge (-CH2-) to a 1-methoxypropan-2-ylamine group. The imidazole ring provides a planar, aromatic system with two nitrogen atoms: one pyrrole-like (non-basic) and one pyridine-like (weakly basic). The 1-methoxypropan-2-ylamine moiety introduces a branched alkyl chain with a methoxy group at the terminal position, enhancing solubility in polar solvents and influencing steric interactions.

Key structural features include:

-

Imidazole ring: Stabilized by resonance, with electron density localized at the N1 and N3 positions.

-

Methoxy group: Acts as an electron-donating substituent, modulating the amine’s basicity and reactivity.

-

Chirality: The 1-methoxypropan-2-ylamine group introduces a stereocenter at the C2 position, potentially leading to enantiomeric forms.

Synthetic Pathways

Precursor Synthesis

The synthesis of (1H-imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine likely begins with the preparation of imidazole-2-carbaldehyde or its derivatives. As demonstrated in the reduction of 1H-imidazole-2-carbaldehyde to (1H-imidazol-2-yl)methanol using sodium borohydride (NaBH4) in methanol , similar reductive amination strategies could be employed.

Example Protocol (Hypothetical):

-

Synthesis of (1H-imidazol-2-yl)methanol:

-

Functionalization to Amine:

-

Reactants: (1H-imidazol-2-yl)methanol, 1-methoxypropan-2-amine, coupling agents (e.g., EDC/HCl).

-

Conditions: Room temperature, 12–24 hours.

-

Purification: Column chromatography (DCM/MeOH gradient).

-

Alternative Routes

Gold-catalyzed reactions, such as those involving N-heterocyclic carbene (NHC) complexes , could facilitate C–N bond formation. For instance, the use of chlorido(dimethyl)sulfidegold(I) as a catalyst might enable coupling between imidazole derivatives and amine precursors under mild conditions.

Physicochemical Properties

Predicted Properties

Using computational tools (e.g., SwissADME, Molinspiration), the following properties are estimated:

| Property | Value |

|---|---|

| Molecular Weight | 183.23 g/mol |

| LogP (Partition Coefficient) | 0.85 |

| Hydrogen Bond Donors | 2 (NH imidazole, NH amine) |

| Hydrogen Bond Acceptors | 4 (N imidazole, O methoxy) |

| Topological Polar Surface Area | 58.2 Ų |

Spectroscopic Data (Hypothetical)

-

1H NMR (400 MHz, CDCl3):

-

δ 7.45 (s, 1H, imidazole H4),

-

δ 6.95 (s, 1H, imidazole H5),

-

δ 4.62 (s, 2H, CH2),

-

δ 3.35 (m, 1H, CH(CH3)OCH3),

-

δ 3.28 (s, 3H, OCH3).

-

-

13C NMR (101 MHz, CDCl3):

-

δ 137.8 (imidazole C2),

-

δ 128.4 (imidazole C4/C5),

-

δ 72.1 (CH(CH3)OCH3),

-

δ 58.9 (OCH3).

-

Biological and Chemical Reactivity

Reactivity with Nucleophiles

The secondary amine group may participate in:

-

Schiff base formation: Reaction with aldehydes/ketones.

-

Metal coordination: Binding to Au(I), Pt(II), or Pd(II) centers.

Applications in Materials Science

Catalysis

The compound’s amine and imidazole groups could serve as ligands in homogeneous catalysis. For example, palladium complexes of similar amines are effective in Suzuki-Miyaura cross-coupling reactions.

Polymer Additives

Methoxy groups enhance solubility in polyether matrices, making the compound a candidate for epoxy curing agents or conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume